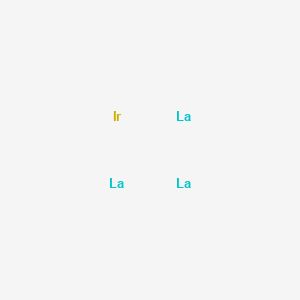![molecular formula C12H18O2 B14646058 Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- CAS No. 56636-80-7](/img/structure/B14646058.png)
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is an organic compound with the molecular formula C11H16O. It is also known by its IUPAC name, 1-[(1,1-dimethylethoxy)methyl]-4-methoxybenzene. This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a 1,1-dimethylethoxy methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- typically involves the reaction of 4-methoxybenzyl alcohol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the tert-butyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- depends on the specific chemical reactions it undergoes. In general, the compound interacts with molecular targets through its functional groups, such as the methoxy and tert-butyl groups. These interactions can involve nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with a methyl group instead of a methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-: Similar structure with a methyl group at the para position.
Uniqueness
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is unique due to the presence of both the methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Propiedades
Número CAS |
56636-80-7 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
1-methoxy-4-[(2-methylpropan-2-yl)oxymethyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 |
Clave InChI |
NFQFZBVGVVLUJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



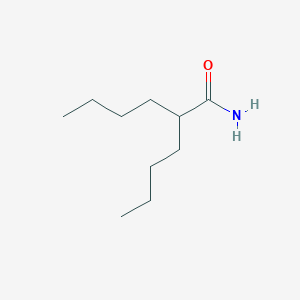
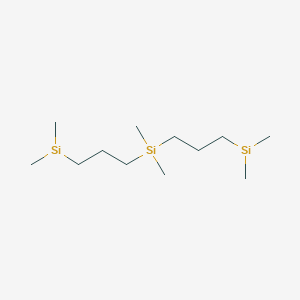
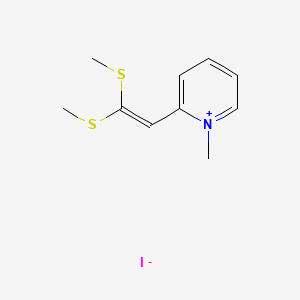
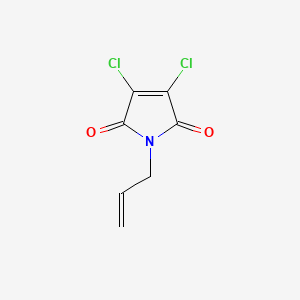

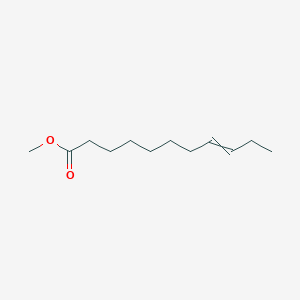

![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
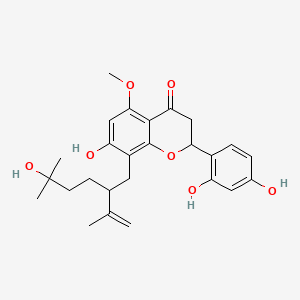
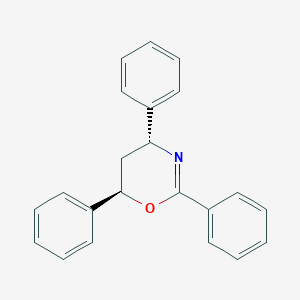
![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

